molecular formula C14H14O B073073 p-Tolyl ether CAS No. 1579-40-4

p-Tolyl ether

Cat. No. B073073
CAS RN: 1579-40-4
M. Wt: 198.26 g/mol
InChI Key: YWYHGNUFMPSTTR-UHFFFAOYSA-N
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Patent
US04145350

Procedure details

p-Bromotoluene (51 g), p-cresol (33 g) and potassium hydroxide (18.5 g) were mechanically stirred on a steam bath for 30 min., then heated at 190° C. for 1 hr. Copper bronze (2.0 g) was added and the heating continued for a further 1 hr. at 190° C., then 220° to 230° C. for 2.5 hr. After cooling, the residue was extracted into chloroform, filtered, and the extract washed with water, dried, evaporated and crystallised from ethanol to yield 4,4'-dimethyldiphenyl ether, m.p. 49°-50° C.
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.[CH:9]1[C:14]([OH:15])=[CH:13][CH:12]=[C:11]([CH3:16])[CH:10]=1.[OH-].[K+]>[Cu]>[CH3:8][C:5]1[CH:6]=[CH:7][C:2]([O:15][C:14]2[CH:9]=[CH:10][C:11]([CH3:16])=[CH:12][CH:13]=2)=[CH:3][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
51 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C
Name
Quantity
33 g
Type
reactant
Smiles
C1=CC(=CC=C1O)C
Name
Quantity
18.5 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
2 g
Type
catalyst
Smiles
[Cu]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 190° C., then 220° to 230° C. for 2.5 hr
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted into chloroform
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the extract washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
crystallised from ethanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=CC=C(C=C1)OC2=CC=C(C=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.